Methyl 4-[1-(trifluoromethyl)vinyl]benzoate
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Overview
Description
Methyl 4-[1-(trifluoromethyl)vinyl]benzoate is an organic compound with the molecular formula C10H7F3O2 It is an ester derivative of benzoic acid, where the ester group is substituted with a trifluoromethylvinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[1-(trifluoromethyl)vinyl]benzoate typically involves the esterification of 4-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[1-(trifluoromethyl)vinyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and substituted esters .
Scientific Research Applications
Methyl 4-[1-(trifluoromethyl)vinyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[1-(trifluoromethyl)vinyl]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its potential biological activities, as it can interact with intracellular targets and modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(trifluoromethyl)benzoate
- Ethyl 4-(trifluoromethyl)benzoate
- 4-(trifluoromethyl)benzaldehyde
Uniqueness
Methyl 4-[1-(trifluoromethyl)vinyl]benzoate is unique due to the presence of the trifluoromethylvinyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
357274-86-3 |
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Molecular Formula |
C11H9F3O2 |
Molecular Weight |
230.18 g/mol |
IUPAC Name |
methyl 4-(3,3,3-trifluoroprop-1-en-2-yl)benzoate |
InChI |
InChI=1S/C11H9F3O2/c1-7(11(12,13)14)8-3-5-9(6-4-8)10(15)16-2/h3-6H,1H2,2H3 |
InChI Key |
ZRNHVCLYIWLTKV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=C)C(F)(F)F |
Origin of Product |
United States |
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